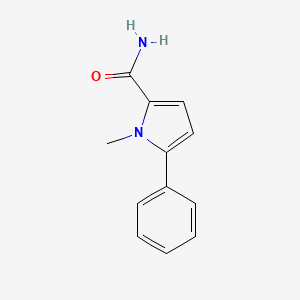![molecular formula C17H21N3O2 B7592220 [2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7592220.png)
[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The exact mechanism of action of [2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone is not fully understood. However, studies have suggested that it may work by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation, pain, and cancer growth.
Biochemical and Physiological Effects:
Studies have demonstrated that [2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone has a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has analgesic properties, reducing pain by inhibiting the activity of specific pain receptors. Additionally, the compound has been shown to have antipyretic effects, reducing fever by inhibiting the activity of specific enzymes involved in fever production.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been extensively studied, with a significant amount of research available on its properties and potential therapeutic applications. However, there are also limitations to its use in lab experiments. The compound has low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on [2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone. One area of interest is its potential as an anti-cancer agent. Further research is needed to determine its efficacy in different types of cancer and to understand its mechanism of action in cancer cells. Additionally, there is potential for the compound to be developed as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine its potential therapeutic applications in these areas. Finally, there is potential for the compound to be developed as a drug delivery system, with studies suggesting that it may be able to deliver therapeutic agents to specific cells or tissues in the body. Further research is needed to explore this potential application.
Méthodes De Synthèse
[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone is synthesized using a multi-step process that involves the reaction of 2-(2,5-dimethylphenyl)-5-methylmorpholine with 1H-pyrazole-5-carbaldehyde in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
The compound has been extensively researched for its potential as a therapeutic agent. Studies have shown that [2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone has anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, the compound has been investigated for its potential as a neuroprotective agent, with studies suggesting that it may have a protective effect on neurons in the brain.
Propriétés
IUPAC Name |
[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-4-5-12(2)14(8-11)16-9-20(13(3)10-22-16)17(21)15-6-7-18-19-15/h4-8,13,16H,9-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILILNMNFEIWRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1C(=O)C2=CC=NN2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

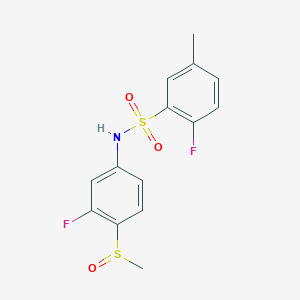
![Methyl 3-[(2,3-dimethylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592151.png)
![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)
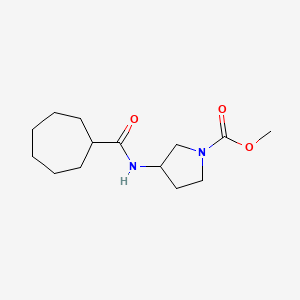

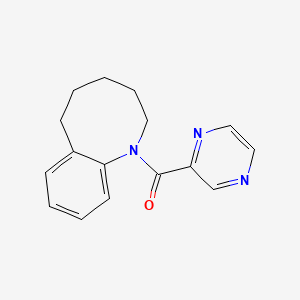
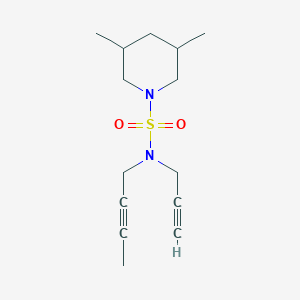
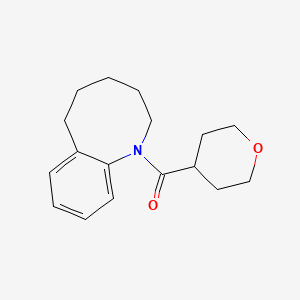
![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile](/img/structure/B7592215.png)
![1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)

